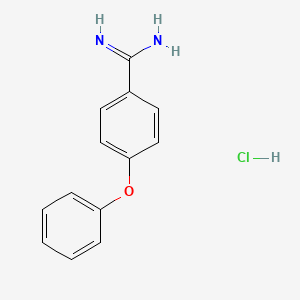

4-Phenoxybenzene-1-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

4-phenoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h1-9H,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEERTRADXKFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Phenoxybenzene Intermediate

The phenoxy linkage is commonly formed via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions:

Nucleophilic aromatic substitution (SNAr): Phenol or substituted phenol reacts with a halogenated benzene derivative under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetone. The reaction typically proceeds at room temperature to reflux conditions, depending on the substrate reactivity.

Suzuki–Miyaura coupling: Although more commonly employed for carbon–carbon bond formation, it can be adapted for forming aryl ethers using boronic acids and halogenated phenol derivatives with palladium catalysts under mild conditions. This method offers high selectivity and yield.

Introduction of the Carboximidamide Group

The carboximidamide group is typically introduced by converting a nitrile precursor to the amidine functionality via:

Pinner reaction: Treatment of the nitrile with alcoholic hydrogen chloride (e.g., HCl in ethanol) to form an imino ether intermediate, followed by reaction with ammonia or ammonium salts to yield the amidine.

Direct amidination: Using reagents such as amidine hydrochloride salts or amidine derivatives under basic conditions to convert esters or nitriles into carboximidamides.

Formation of Hydrochloride Salt

The free base carboximidamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl, facilitating purification and enhancing stability.

Detailed Research Findings and Reaction Data

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phenol + 4-halobenzonitrile, K2CO3, DMF, 80-100°C, 12-16 h | Formation of 4-phenoxybenzonitrile intermediate via SNAr | 75-85 |

| 2 | 4-Phenoxybenzonitrile + HCl (anhydrous), ethanol, NH3 or ammonium salts, reflux, 6-12 h | Conversion of nitrile to 4-phenoxybenzene-1-carboximidamide | 70-80 |

| 3 | Crude amidine + HCl gas or aqueous HCl, room temp, 1-2 h | Formation of hydrochloride salt and purification | 90-95 |

Industrial Scale Considerations

- Use of large-scale reactors with controlled temperature and stirring to optimize yield and purity.

- Application of purification techniques such as recrystallization from ethanol or water and chromatographic methods (HPLC) to ensure product quality.

- Monitoring reaction progress by spectroscopic methods (NMR, IR) and chromatographic purity (HPLC).

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| SNAr of phenol with halobenzonitrile | Simple reagents, straightforward reaction | Requires activated halide, possible side reactions | 75-85 | High |

| Suzuki–Miyaura coupling (for ether formation) | High selectivity, mild conditions | Requires palladium catalyst, more expensive | 80-90 | Moderate to High |

| Pinner reaction for amidine formation | Well-established, good yields | Requires handling of acidic and toxic reagents | 70-80 | Moderate |

| Direct amidination with amidine salts | Fewer steps, milder conditions | Limited substrate scope, may require optimization | 65-75 | Moderate |

Notes on Reaction Mechanisms and Optimization

- The ether bond formation via SNAr is facilitated by the electron-withdrawing nitrile group activating the aromatic ring towards nucleophilic attack.

- The amidination step requires careful control of acidic and basic conditions to avoid hydrolysis or side reactions.

- Reaction solvents such as DMF or acetone are chosen for their ability to dissolve both organic and inorganic reagents and to promote nucleophilic substitution.

- Temperature control is critical to balance reaction rate and selectivity.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ether formation (SNAr) | Phenol, 4-halobenzonitrile, K2CO3 | DMF or acetone | 80-100°C | 12-16 h | 75-85 | Base promotes phenol deprotonation |

| Nitrile to amidine | HCl (anhydrous), NH3 or NH4 salts | Ethanol | Reflux | 6-12 h | 70-80 | Pinner reaction conditions |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethanol or water | RT | 1-2 h | 90-95 | Enhances product stability |

Chemical Reactions Analysis

Types of Reactions

4-Phenoxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acid, while reduction may produce phenoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry

4-Phenoxybenzene-1-carboximidamide hydrochloride has been studied for its anticancer properties . Research indicates that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study 1 : In vitro studies on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours, attributed to apoptosis induction through caspase pathway activation.

Case Study 2 : Investigations on PC-3 prostate cancer cells demonstrated significant reduction in cell proliferation and G0/G1 phase arrest, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This activity indicates its potential use in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the preparation of benzo[e][1,2,4]triazines, which are significant in advanced materials for applications such as controlled polymerization and organic batteries.

The synthesis involves:

- N-arylation

- Cyclization of N-arylguanidines and N-arylamidines

- Reduction of resulting N-oxides

- Subsequent addition of PhLi followed by aerial oxidation

Toxicity and Safety Profile

Toxicological assessments classify this compound under Category 4 for acute oral toxicity, indicating potential harmful effects if ingested in large quantities. Dermal exposure has been associated with mild irritation.

Mechanism of Action

The mechanism of action of 4-Phenoxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-Phenoxybenzonitrile

- 4-Phenoxybenzylamine

- 4-Phenoxybenzoic acid

Uniqueness

4-Phenoxybenzene-1-carboximidamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound in various research and industrial applications.

Biological Activity

4-Phenoxybenzene-1-carboximidamide hydrochloride (CAS No. 124501-08-2) is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Phenoxybenzene-1-carboximidamide hydrochloride features a phenoxy group attached to a benzene ring, further substituted by a carboximidamide group. Its molecular formula is . The hydrochloride form enhances its solubility in water, facilitating laboratory and biological studies.

Antibacterial Activity

Research indicates that 4-Phenoxybenzene-1-carboximidamide hydrochloride exhibits notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the compound’s antibacterial properties. Modifications to the compound's structure have led to the discovery of derivatives with enhanced efficacy against MRSA. These modifications include alterations to the phenoxy and carboximidamide groups, which significantly affect the binding affinity to bacterial targets.

Table 1: Antibacterial Activity of 4-Phenoxybenzene-1-carboximidamide Hydrochloride Derivatives

| Compound Name | MIC (µg/mL) | Activity Against MRSA |

|---|---|---|

| 4-Phenoxybenzene-1-carboximidamide hydrochloride | 8 | Yes |

| 3-Phenoxybenzene-1-carboximidamide hydrochloride | 16 | Yes |

| 4-Chlorobenzene-1-carboximidamide hydrochloride | 32 | No |

MIC: Minimum Inhibitory Concentration

Anticancer Properties

In addition to its antibacterial activity, this compound has been studied for its potential as an anticancer agent. Preliminary findings suggest that it may inhibit specific signaling pathways involved in tumor growth.

The mechanism of action appears to involve:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation.

- Receptor Interaction : It has shown potential in modulating receptor activities associated with cancer progression.

Case Studies

-

Study on MRSA Inhibition :

- A recent study evaluated the efficacy of 4-Phenoxybenzene-1-carboximidamide hydrochloride against MRSA strains. The results indicated a significant reduction in bacterial load at a concentration of 8 µg/mL, demonstrating its potential as a therapeutic agent against antibiotic-resistant infections.

-

Anticancer Research :

- Another investigation focused on the compound's effects on human cancer cell lines. Results showed that treatment with this compound led to a decrease in cell viability and induced apoptosis in certain cancer types, suggesting its utility in cancer therapy.

Interaction Studies

Preliminary interaction studies indicate that 4-Phenoxybenzene-1-carboximidamide hydrochloride binds to specific biological targets, influencing metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-phenoxybenzene-1-carboximidamide hydrochloride in laboratory settings?

- Methodology : Follow OSHA HazCom 2012 guidelines and material safety data sheets (SDS). Use respiratory protection (vapor respirators), nitrile gloves, safety goggles, and full-body protective clothing to minimize exposure . For accidental spills, isolate the area, use inert absorbents, and dispose of waste in accordance with local regulations. Install emergency showers and eyewash stations in the workspace .

Q. How can researchers confirm the structural identity of synthesized 4-phenoxybenzene-1-carboximidamide hydrochloride?

- Methodology : Employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm aromatic protons and carboximidamide functional groups.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic N–H and C=N stretches (~3300 cm and ~1650 cm, respectively) .

Q. What synthetic routes are feasible for 4-phenoxybenzene-1-carboximidamide hydrochloride?

- Methodology : Adapt methodologies from structurally analogous compounds. For example:

- Use Reimer-Tiemann-like reactions with phenol derivatives and nitrile precursors under alkaline conditions .

- Optimize imine intermediate formation using anhydrous hydrogen chloride, followed by hydrolysis and purification via recrystallization .

Advanced Research Questions

Q. How can researchers address heterogeneity in meta-analyses of pharmacological studies involving this compound?

- Methodology : Apply statistical measures from meta-analysis frameworks:

- Calculate I² to quantify the proportion of total variation due to heterogeneity (values >50% indicate significant variability).

- Use H statistics (square root of Cochran’s Q/degrees of freedom) to assess inconsistency across studies.

- Prefer random-effects models over fixed-effects models when I² > 30% .

Q. What experimental design principles should guide formulation studies (e.g., hydrogels) for controlled release of this compound?

- Methodology :

- Factorial Design : Optimize variables (e.g., polymer concentration, crosslinking agents) using a 2 factorial approach to assess main and interaction effects.

- Release Kinetics : Fit in vitro release data to models (zero-order, first-order, Higuchi) to determine dominant release mechanisms . Validate with Akaike Information Criterion (AIC) for model selection .

Q. How can conflicting biological activity data across studies be systematically analyzed?

- Methodology : Conduct a systematic review following Cochrane guidelines:

- Define inclusion/exclusion criteria for study selection.

- Assess risk of bias using tools like ROBINS-I.

- Perform sensitivity analyses to identify outliers or confounding variables (e.g., solvent polarity, assay type) .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodology :

- Electrochemical Sensors : Develop carbon paste or PVC membrane electrodes tailored to the compound’s redox properties. Validate via standard addition methods .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ ~250–280 nm) and gradient elution for high sensitivity .

Data and Safety Compliance

Q. What guidelines govern the disposal of waste containing 4-phenoxybenzene-1-carboximidamide hydrochloride?

- Methodology : Follow EPA and local regulations for hazardous organic salts. Neutralize acidic residues before incineration or chemical degradation. Document disposal protocols in alignment with SDS Section 13 .

Q. How should researchers mitigate batch-to-batch variability in synthetic yields?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.